molecular formula C19H14N4O4S B3201098 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1019101-34-8

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B3201098
CAS No.: 1019101-34-8
M. Wt: 394.4 g/mol
InChI Key: ZQJHJHCYHGOVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazol-pyrazole core substituted with a benzo[d][1,3]dioxol group and a furan-2-carboxamide moiety. This structure combines electron-rich aromatic systems (benzodioxol and furan) with a methyl-substituted pyrazole, which may enhance stability and influence intermolecular interactions.

Properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c1-11-7-17(21-18(24)15-3-2-6-25-15)23(22-11)19-20-13(9-28-19)12-4-5-14-16(8-12)27-10-26-14/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJHJHCYHGOVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties. This compound interacts with enzymes such as cyclooxygenase and proteins involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and promoting the expression of pro-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their functions. For example, it can inhibit the activity of cyclooxygenase, reducing the production of pro-inflammatory mediators. Additionally, it can activate certain signaling pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that continuous exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are crucial for evaluating the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, leading to its accumulation in specific cellular compartments. Once inside the cell, it may bind to intracellular proteins, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, it may interact with transcription factors and influence gene expression, while in the mitochondria, it can affect cellular respiration and energy production. Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and therapeutic potential.

Biological Activity

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C22H17FN4O4S\text{C}_{22}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{4}\text{S}

This structure incorporates several pharmacophoric elements, including a thiazole ring, a pyrazole moiety, and a furan carboxamide group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthesis pathway may include the formation of thiazole and pyrazole derivatives followed by their coupling with benzo[d][1,3]dioxole and furan carboxamide functionalities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole structures. The compound has been evaluated for its ability to inhibit cancer cell proliferation across various human cancer cell lines.

Case Study: Antitumor Evaluation
In a study evaluating similar thiazole-based compounds, several derivatives exhibited potent growth inhibition against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. For instance:

  • Compound C27 showed an IC50 of 2.07 ± 0.88 μM against HeLa cells.
  • Compound C7 demonstrated an IC50 of 2.06 ± 0.09 μM against A549 cells.
    These compounds induced apoptosis and cell cycle arrest, indicating that they could serve as promising candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells .
  • Apoptosis Induction : Apoptosis studies indicate that these compounds can enhance caspase activity, promoting programmed cell death in malignancies .
  • Cell Cycle Arrest : Analysis has revealed that these compounds can induce S-phase and G2/M-phase arrests in cancer cells .

Other Biological Activities

Beyond anticancer properties, thiazole-containing compounds have also demonstrated:

  • Antimicrobial Activity : Certain derivatives have shown efficacy against various bacterial strains and fungi.
  • Antitubercular Properties : Compounds with similar scaffolds have been evaluated for activity against Mycobacterium tuberculosis and other pathogens .

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell metabolism.

In Vitro Studies :

CompoundTarget EnzymeIC50 Value (µM)
This compoundDHFR (Dihydrofolate Reductase)0.075
Similar Compoundsc-Met Kinase0.090

The compound has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxicity.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against a range of pathogens. The thiazole ring is often linked to enhanced antibacterial activity, making this compound a candidate for further exploration in treating infections.

Anti-fibrotic Effects

Research has indicated potential anti-fibrotic effects, which may be beneficial in conditions characterized by excessive fibrous tissue formation. The mechanisms are still under investigation but are believed to involve modulation of signaling pathways associated with fibrosis.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

Synthesis Steps :

  • Formation of Thiazole Derivative : Condensation reactions involving 2-amino thiazole with appropriate aldehydes.
  • Coupling with Furan Derivatives : Utilizing coupling agents to link the furan moiety.
  • Final Amide Formation : Reaction with carboxylic acids or derivatives under controlled conditions.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic processes of compounds structurally related to this compound:

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated a series of thiazole derivatives for their anticancer properties. The results showed that modifications to the thiazole ring significantly impacted the potency against various cancer cell lines .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of thiazole-based compounds, revealing promising results against Gram-positive bacteria, indicating potential for further development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several derivatives reported in the literature. Key comparisons are outlined below:

Structural Analogues with Pyrazole-Thiazole Cores

Compounds 3a–3e () feature a pyrazole-thiazole backbone with variations in aryl substituents (e.g., phenyl, chlorophenyl, p-tolyl). Key differences include:

  • Substituent Effects: The chloro and cyano groups in 3a–3e increase molecular polarity compared to the target compound’s benzodioxol and furan groups. For example, 3b (C₂₁H₁₄Cl₂N₆O) has a higher molecular weight (437.1 g/mol) and melting point (171–172°C) than 3a (403.1 g/mol, 133–135°C), attributed to chlorine’s electron-withdrawing effects .
  • Synthetic Yields : Yields for 3a–3e range from 62% to 71%, typical for carboxamide coupling reactions. The target compound’s synthesis would likely require similar conditions .

Benzodioxol-Containing Analogues

  • Compound 74 (): Contains a benzodioxol group linked to a thiazol-cyclopropane carboxamide.
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (): This dihydropyrazole lacks the thiazole ring but shares benzodioxol and furan substituents. The reduced aromaticity of the dihydropyrazole may decrease stability compared to the target’s fully conjugated system .

Furan-Based Carboxamides

  • N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (): Replaces benzodioxol with a benzothiazole and substitutes furan with methylthiophene. The thiophene’s sulfur atom may enhance lipophilicity, whereas the benzodioxol’s oxygen atoms in the target compound could improve solubility .
  • N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (): Shares the furan carboxamide group but incorporates a benzofuran scaffold. The chlorobenzoyl group increases molecular weight (vs. the target’s thiazole-pyrazole) and may influence pharmacokinetics .

Table 1: Comparative Data of Structurally Related Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound Thiazol-pyrazole Benzodioxol, furan-2-carboxamide Not reported Not reported Not reported -
3a () Pyrazole-thiazole Phenyl, cyano 403.1 133–135 68
3b () Pyrazole-thiazole 4-Chlorophenyl, cyano 437.1 171–172 68
Compound 74 () Thiazol-cyclopropane Benzodioxol, pyrrolidin-1-yl 591.1 Not reported 20
Compound Dihydropyrazole Benzodioxol, furan Not reported Not reported Not reported

Physicochemical and Functional Insights

  • Steric Considerations : The methyl group on the pyrazole in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., cyclopropane in Compound 74 ), improving synthetic accessibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield improvement?

  • Answer : The synthesis typically involves multi-step protocols, including:

  • Heterocycle formation : Condensation of benzo[d][1,3]dioxol-5-yl precursors with thiazole intermediates under reflux conditions using polar aprotic solvents like DMF or DMSO .
  • Pyrazole-thiazole coupling : Copper-catalyzed cross-coupling reactions to link the pyrazole and thiazole moieties, with yields improved by optimizing catalyst loading (e.g., CuI at 10 mol%) and reaction time (12–24 hours) .
  • Final carboxamide formation : Activation of the furan-2-carboxylic acid using EDCI/HOBt, followed by coupling with the pyrazole-thiazole intermediate under inert atmospheres .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures ensure >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?

  • Answer : Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments (e.g., benzodioxol methylene protons at δ 5.9–6.1 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can regioselectivity challenges during thiazole ring formation be addressed?

  • Answer : Regioselective thiazole synthesis requires:

  • Precursor design : Use of 2-aminothiazole derivatives with electron-withdrawing groups (e.g., nitro) to direct cyclization .
  • Catalytic systems : Pd/Cu bimetallic catalysts to enhance selectivity for 2,4-disubstituted thiazoles, minimizing byproducts like 2,5-isomers .
  • Temperature control : Lower reaction temperatures (60–80°C) reduce thermal degradation of sensitive intermediates .

Q. What strategies resolve contradictions in biological activity data across assay models?

  • Answer : Contradictions often arise from assay-specific conditions. Mitigation strategies include:

  • Dose-response profiling : Testing across a wide concentration range (nM–μM) to identify false negatives from solubility limits .
  • Orthogonal assays : Combining enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (MTT/XTT) to confirm target engagement .
  • Metabolic stability tests : Liver microsome assays to rule out rapid degradation in cell-based models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer : SAR strategies include:

  • Fragment replacement : Substituting the benzodioxol group with bioisosteres (e.g., 2,3-dihydrobenzofuran) to enhance metabolic stability .
  • Side-chain modulation : Introducing electron-donating groups (e.g., -OCH₃) on the furan ring to improve binding affinity to target proteins .
  • Molecular docking : Using software like AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising purity?

  • Answer : Scale-up protocols involve:

  • Flow chemistry : Continuous flow reactors to maintain precise temperature control and reduce side reactions .
  • In-line monitoring : FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
  • Crystallization optimization : Seeding with pure crystals to ensure uniform particle size distribution .

Q. How should researchers handle discrepancies in computational vs. experimental binding affinity data?

  • Answer : Discrepancies may arise from force field inaccuracies or solvent effects. Solutions include:

  • MD simulations : 100-ns molecular dynamics runs to account for protein flexibility .
  • Solvent correction : Implicit solvent models (e.g., PBSA/GBSA) to refine docking scores .
  • Experimental validation : Surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.